N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key regulator of cellular processes such as proliferation, differentiation, and survival. LY294002 has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
LY294002 inhibits N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In addition, LY294002 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of LY294002 is its high selectivity for N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, which allows for specific inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling without affecting other signaling pathways. However, LY294002 has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.
Future Directions
1. Combination therapy: LY294002 has been shown to enhance the efficacy of other anticancer agents in preclinical studies. Further investigation is needed to determine the optimal combination therapy for different types of cancer.
2. Targeted drug delivery: The short half-life of LY294002 can be overcome by developing targeted drug delivery systems that can deliver the drug directly to the site of action.
3. Development of more potent inhibitors: There is a need for the development of more potent and selective N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibitors with improved pharmacokinetic properties.
4. Investigation of alternative targets: The inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling can have off-target effects. Further investigation is needed to identify alternative targets for therapeutic intervention in diseases where N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling is dysregulated.
Synthesis Methods
LY294002 can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoyl chloride with 3-aminoacetophenone, followed by acetylation and methylation. The final product is obtained through a coupling reaction with 3-nitro-4-(aminomethyl)benzoic acid.
Scientific Research Applications
LY294002 has been widely used in scientific research to study the role of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling in various cellular processes. It has also been used to investigate the therapeutic potential of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibition in various diseases.
properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)20-17-6-5-7-18(12-17)21(4)14(3)22/h5-13H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOJOILNXNTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.